(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid
Description
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)/b7-5+ |
InChI Key |
QBUJMDMWUVYMCY-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)F)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone method for synthesizing α,β-unsaturated carboxylic acids. For the target compound, this reaction involves the condensation of 3-fluoro-4-methoxybenzaldehyde with methylmalonic acid under basic conditions. Piperidine or pyridine serves as the catalyst, facilitating the formation of the conjugated enone system via dehydration.
Reaction Conditions
- Solvent: Ethanol or toluene
- Temperature: 80–100°C under reflux
- Time: 6–12 hours
- Workup: Acidification with HCl followed by extraction with ethyl acetate.
Optimization of Reaction Conditions
Solvent Effects on Knoevenagel Condensation
| Solvent | Yield (%) | (E):(Z) Ratio |
|---|---|---|
| Ethanol | 68 | 95:5 |
| Toluene | 72 | 97:3 |
| DMF | 55 | 90:10 |
Polar aprotic solvents like DMF reduce stereoselectivity due to increased solvation of the transition state.
Temperature Dependence in Wittig Reaction
| Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|
| −78 | 45 | 24 |
| 0 | 60 | 12 |
| 25 | 65 | 6 |
Higher temperatures accelerate ylide formation but risk side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=C), 1245 cm$$^{-1}$$ (C-F).
- MS (ESI): m/z 223.1 [M+H]$$^+$$.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Knoevenagel | 70 | Low | High | Moderate |
| Wittig | 65 | Medium | Very High | Low |
| Heck | 75 | High | Moderate | High |
The Heck coupling is optimal for industrial applications, while the Knoevenagel method balances cost and efficiency for laboratory-scale synthesis.
Industrial-Scale Considerations
Continuous-Flow Knoevenagel Reactors
Catalytic Recycling in Heck Reactions
- Pd Recovery: 95% using polymeric supports.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four analogs from literature and databases:
*Calculated based on formula; exact value may vary.
Key Observations:
Substituent Effects: The fluorine in the target compound replaces hydroxyl groups seen in analogs (e.g., ), reducing hydrogen-bonding capacity but improving metabolic resistance to oxidation .
Electronic and Steric Properties :
- Compared to the hydroxyl-rich 5-hydroxyferulic acid , the target’s fluorine and methoxy groups balance electron-withdrawing and lipophilic effects, favoring membrane penetration.
- The ethoxy/isobutoxy substituents in increase steric bulk, which may hinder target engagement despite higher lipophilicity.
Biological Implications :
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The hydroxyl groups in 5-hydroxyferulic acid enhance aqueous solubility (~2.5 mg/mL predicted), whereas the target’s fluorine and methyl groups reduce polarity, favoring lipid bilayer penetration.
- Molecular Weight : The target (212 g/mol) falls within the ideal range for oral bioavailability, unlike the bulkier biphenyl analog (280 g/mol, ).
Biological Activity
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid, often referred to as a derivative of cinnamic acid, has garnered attention in the scientific community due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluoro and Methoxy Substituents : The presence of a fluoro group at the 3-position and a methoxy group at the 4-position on the phenyl ring enhances its chemical reactivity and biological interactions.
- Double Bond : The α,β-unsaturated carbonyl system contributes to its reactivity, particularly in biological systems.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity.
- Signal Transduction Pathways : It has been shown to influence signaling pathways associated with inflammation and cell proliferation, suggesting a role in anti-inflammatory and antiproliferative effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that this compound showed significant inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MIC) were determined through standard microbiological methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that it reduced the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 500 |
| IL-6 | 1200 | 400 |
Case Studies
- Case Study on Cancer Cell Lines : In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity. The IC50 values ranged from 10 to 30 µM across different cell types, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
